(2S)-phenyl[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]acetic acid
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Overview
Description
2-PHENYL-2-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDO)ACETIC ACID is an organic compound that features a thiazole ring, a phenyl group, and a trifluoromethoxy group
Preparation Methods
The synthesis of 2-PHENYL-2-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDO)ACETIC ACID typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethoxy)phenylthiazole.
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a haloketone.
Acetamido Group Addition: The acetamido group is introduced via an acylation reaction.
Final Coupling: The final step involves coupling the phenyl group to the thiazole-acetamido intermediate under specific conditions to yield the target compound.
Chemical Reactions Analysis
2-PHENYL-2-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDO)ACETIC ACID undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings, respectively.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of the thiazole ring, which is known for its diverse biological activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of thiazole-containing compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-PHENYL-2-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDO)ACETIC ACID involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial pathways.
Comparison with Similar Compounds
2-PHENYL-2-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDO)ACETIC ACID can be compared with other thiazole derivatives:
Properties
Molecular Formula |
C20H15F3N2O4S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
(2S)-2-phenyl-2-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H15F3N2O4S/c21-20(22,23)29-15-8-6-13(7-9-15)18-24-14(11-30-18)10-16(26)25-17(19(27)28)12-4-2-1-3-5-12/h1-9,11,17H,10H2,(H,25,26)(H,27,28)/t17-/m0/s1 |
InChI Key |
VPYYABSUXZPRTI-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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